molecular formula C11H13FN2O2 B1388067 (3-Amino-4-fluorophenyl)(morpholin-4-yl)methanone CAS No. 959795-65-4

(3-Amino-4-fluorophenyl)(morpholin-4-yl)methanone

Cat. No.: B1388067
CAS No.: 959795-65-4
M. Wt: 224.23 g/mol
InChI Key: AVMNSVOUWXMAHO-UHFFFAOYSA-N
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Description

(3-Amino-4-fluorophenyl)(morpholin-4-yl)methanone is an organic compound characterized by the presence of an amino group, a fluorine atom, and a morpholine ring attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-fluorophenyl)(morpholin-4-yl)methanone typically involves the reaction of 3-nitrobenzoyl chloride with morpholine in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). The resulting intermediate, (2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone, is then reduced using zinc and ammonium formate to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity reagents to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-4-fluorophenyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Zinc and ammonium formate, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro intermediates to amino compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Amino-4-fluorophenyl)(morpholin-4-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Comparison with Similar Compounds

  • (3-Amino-phenyl)(morpholin-4-yl)methanone
  • (3-Amino-4-chlorophenyl)(morpholin-4-yl)methanone

Comparison:

Properties

IUPAC Name

(3-amino-4-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMNSVOUWXMAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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